molecular formula C12H8N2O4 B7772270 4-Nitrophenyl nicotinate

4-Nitrophenyl nicotinate

Cat. No.: B7772270
M. Wt: 244.20 g/mol
InChI Key: BRFXCDOSNZVQAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrophenyl nicotinate can be synthesized through the esterification of nicotinic acid with 4-nitrophenol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale esterification processes. These processes would likely utilize continuous flow reactors to ensure efficient mixing and reaction control, along with advanced purification techniques to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophenyl nicotinate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-nitrophenyl nicotinate primarily involves its reactivity as an ester. In nucleophilic substitution reactions, the ester bond is cleaved, and the nitrophenyl group is replaced by a nucleophile. This process often proceeds through a stepwise mechanism with the formation of a tetrahedral intermediate . In reduction reactions, the nitro group is reduced to an amino group, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

4-Nitrophenyl nicotinate can be compared with other similar compounds such as:

Biological Activity

4-Nitrophenyl nicotinate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound consists of a pyridine ring substituted with a nitrophenyl group at the 4-position. Its structure enhances its reactivity and interaction with biological targets, making it a valuable compound in various research applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to be effective against various bacterial strains, which is attributed to the presence of the nitrophenyl group that enhances its biological interactions. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Antioxidant Activity

This compound also displays antioxidant properties. Studies have demonstrated its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is particularly important in preventing cellular damage associated with various diseases, including cancer.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The nitrophenyl group can undergo reduction, forming an amino group that interacts with enzymes, potentially inhibiting their activity.
  • Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce ROS, which can lead to apoptosis in malignant cells.
  • Modulation of Signaling Pathways : It may influence various signaling pathways involved in cell proliferation and survival.

Study on Anticancer Activity

A study evaluated the anticancer potential of this compound derivatives on different tumor cell lines. The results indicated that compounds with the nitrophenyl substitution exhibited higher cytotoxicity compared to their non-substituted counterparts.

  • Cell Lines Tested :
    • A549 (lung carcinoma)
    • MCF-7 (breast cancer)
CompoundIC50 (µM) A549IC50 (µM) MCF-7
This compound4550
Non-substituted analog8090

The study concluded that the introduction of the nitrophenyl group significantly enhances anticancer activity by promoting apoptosis through ROS generation.

Properties

IUPAC Name

(4-nitrophenyl) pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4/c15-12(9-2-1-7-13-8-9)18-11-5-3-10(4-6-11)14(16)17/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFXCDOSNZVQAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 9.85 g, 80 mmoles, nicotinic acid and 13.35 g, 96 =moles p-nitrophenol in 250 ml DMF was added 16.5 g, 80 mmoles DCC with stirring in ice-bath. After 1 hour at 0° C. and 3 hours at room temperature the urea was filtered off and the product was precipitated by the addition of an equal volume of water. Filtration, drying in vacuo and recrystallization from i-PrOH gave 11.22 g, 57% of white needles, m.p. 172.5°-173° C. (24)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
16.5 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitrophenyl nicotinate
Reactant of Route 2
Reactant of Route 2
4-Nitrophenyl nicotinate
Reactant of Route 3
Reactant of Route 3
4-Nitrophenyl nicotinate
Reactant of Route 4
Reactant of Route 4
4-Nitrophenyl nicotinate
Reactant of Route 5
Reactant of Route 5
4-Nitrophenyl nicotinate
Reactant of Route 6
Reactant of Route 6
4-Nitrophenyl nicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.